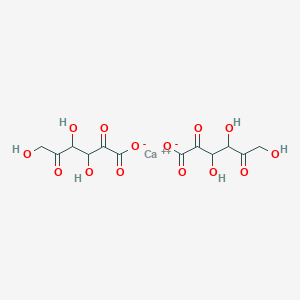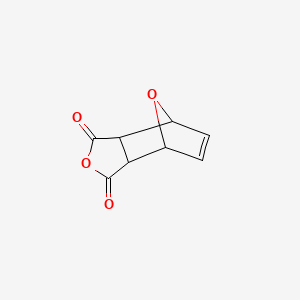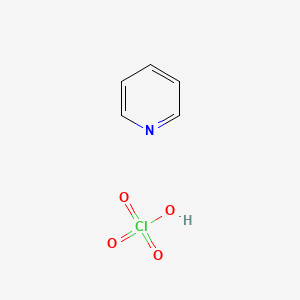
2,6-二异氰酸甲苯
概述
描述
2,6-Diisocyanatotoluene, also known as toluene-2,6-diisocyanate, is an organic compound with the chemical formula CH₃C₆H₃(NCO)₂. It is one of the isomers of toluene diisocyanate, the other being 2,4-diisocyanatotoluene. This compound is a colorless liquid with a sharp, pungent odor and is primarily used in the production of polyurethanes .
科学研究应用
2,6-Diisocyanatotoluene has a wide range of applications in scientific research and industry:
-
Polyurethane Production: : It is a key raw material in the production of rigid and flexible polyurethane foams, which are used in various applications such as insulation, cushioning, and automotive components .
-
Coatings and Adhesives: : The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to form strong, durable bonds .
-
Biomedical Research: : In biomedical research, 2,6-diisocyanatotoluene is used to study the effects of isocyanates on biological systems, particularly in the context of respiratory sensitization and occupational health .
-
Chemical Synthesis: : It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
2,6-Diisocyanatotoluene (2,6-TDI) is an organic compound that primarily targets proteins in the human body . The compound is highly reactive and can inactivate tissue biomolecules by covalent binding .
Mode of Action
The two isocyanate groups in 2,6-TDI react at different rates. Being a symmetrical molecule, 2,6-TDI has two isocyanate groups of similar reactivity . The compound reacts with amino or hydroxyl groups, for example, of proteins, affecting many different biological processes .
Biochemical Pathways
It is known that the compound’s reactivity with proteins can disrupt various biological processes
Pharmacokinetics
It is known that 2,6-tdi is highly reactive and can bind covalently to tissue biomolecules .
Result of Action
Exposure to 2,6-TDI is known to result in skin and lung sensitization among workers and has been documented to cause asthma, lung damage, and in severe cases, fatal reactions . The compound’s reactivity with proteins can disrupt various biological processes, leading to these adverse health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-TDI. For instance, the compound reacts violently with amines, alcohols, bases, and warm water, causing fire and explosion hazards . Therefore, the environment in which 2,6-TDI is used or stored can significantly impact its reactivity and the risks associated with its use.
生化分析
Biochemical Properties
2,6-Diisocyanatotoluene plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable urea and urethane linkages. In biochemical systems, 2,6-Diisocyanatotoluene interacts with enzymes such as cytochrome c oxidase, which is part of the electron transport chain in mitochondria . This interaction can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production.
Cellular Effects
2,6-Diisocyanatotoluene has profound effects on various cell types and cellular processes. It is known to cause respiratory and systemic effects when inhaled, and dermal exposure can lead to skin irritation and inflammation . At the cellular level, 2,6-Diisocyanatotoluene can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2,6-Diisocyanatotoluene involves its interaction with biomolecules through its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to enzyme inhibition or activation, depending on the specific interaction. For example, 2,6-Diisocyanatotoluene can inhibit cytochrome c oxidase by binding to its active site, preventing the transfer of electrons and reducing ATP production . Additionally, it can modify proteins involved in cell signaling, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diisocyanatotoluene can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture, heat, or light . Long-term exposure to 2,6-Diisocyanatotoluene in in vitro or in vivo studies has shown that it can cause chronic respiratory issues, skin sensitization, and other adverse effects . These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2,6-Diisocyanatotoluene in animal models vary with different dosages. At low doses, the compound may cause mild respiratory and skin irritation. At higher doses, it can lead to severe toxic effects, including respiratory distress, systemic toxicity, and even death . Studies have shown that there is a threshold dose above which the adverse effects become significantly pronounced. Chronic exposure to high doses can also lead to long-term health issues such as asthma and other respiratory conditions .
Metabolic Pathways
2,6-Diisocyanatotoluene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, 2,6-Diisocyanatotoluene can influence the metabolism of other compounds by competing for enzyme binding sites .
Transport and Distribution
Within cells and tissues, 2,6-Diisocyanatotoluene is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2,6-Diisocyanatotoluene can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Its distribution within tissues can also be influenced by factors such as blood flow and tissue affinity.
Subcellular Localization
The subcellular localization of 2,6-Diisocyanatotoluene is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2,6-Diisocyanatotoluene can localize to the mitochondria, where it can inhibit cytochrome c oxidase and disrupt cellular respiration . Additionally, it can be found in the endoplasmic reticulum, where it can interact with proteins involved in protein folding and stress responses .
准备方法
2,6-Diisocyanatotoluene is synthesized through the phosgenation of 2,6-diaminotoluene. The process involves the reaction of 2,6-diaminotoluene with phosgene (COCl₂) in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the amine groups to isocyanate groups .
Industrial production of 2,6-diisocyanatotoluene often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
2,6-Diisocyanatotoluene undergoes several types of chemical reactions, including:
-
Addition Reactions: : The isocyanate groups in 2,6-diisocyanatotoluene readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. For example, the reaction with alcohols forms urethanes (carbamates), while the reaction with amines forms ureas .
-
Polymerization: : 2,6-Diisocyanatotoluene can undergo polymerization reactions to form polyurethanes. This is achieved by reacting the compound with polyols, resulting in the formation of long-chain polymers with urethane linkages .
-
Hydrolysis: : In the presence of water, 2,6-diisocyanatotoluene hydrolyzes to form carbon dioxide and the corresponding amine. This reaction is exothermic and can be hazardous if not properly controlled .
相似化合物的比较
2,6-Diisocyanatotoluene is similar to other diisocyanates, such as 2,4-diisocyanatotoluene and methylene diphenyl diisocyanate. it has unique properties that distinguish it from these compounds:
-
Reactivity: : The isocyanate groups in 2,6-diisocyanatotoluene are symmetrically positioned, leading to similar reactivity for both groups. In contrast, the isocyanate groups in 2,4-diisocyanatotoluene have different reactivities, with the 4-position being more reactive .
-
Applications: : While both 2,6- and 2,4-diisocyanatotoluene are used in polyurethane production, 2,6-diisocyanatotoluene is preferred for applications requiring more uniform reactivity .
-
Toxicity: : The toxicological profiles of 2,6-diisocyanatotoluene and 2,4-diisocyanatotoluene are similar, but differences in reactivity can lead to variations in their biological effects .
Similar compounds include:
- 2,4-Diisocyanatotoluene
- Methylene diphenyl diisocyanate
- Hexamethylene diisocyanate
- Isophorone diisocyanate
属性
IUPAC Name |
1,3-diisocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELTTOHQODFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026157 | |
| Record name | Toluene-2,6-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,6-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6 | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene-2,6-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid ... turns pale yellow on exposure to air | |
CAS No. |
91-08-7, 9019-85-6 | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene 2,6-diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Toluene diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Toluenediisocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/26-toluenediisocyanate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,6-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-m-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-diisocyanato-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE 2,6-DIISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78243HXH5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-TDI react with biological molecules, and what are the potential downstream effects?
A1: 2,6-TDI readily reacts with nucleophilic groups, particularly the thiol group of cysteine residues in peptides and proteins. [] This reaction forms stable bis(S-glutathionyl) adducts. [] These adducts can undergo solvolysis, regenerating the isocyanate group, which can then react with other nucleophilic sites on proteins. [] This reactivity suggests that 2,6-TDI, potentially transported in the body as a glutathione adduct, could modify proteins at locations distant from the initial exposure site, contributing to its toxicity. []
Q2: How does the reactivity of 2,6-TDI compare to its isomer, 2,4-diisocyanatotoluene?
A2: While both 2,6-TDI and 2,4-TDI form bis(S-glutathionyl) adducts, research indicates differences in their reactivity. The 2,4-TDI-derived adduct undergoes solvolysis and transcarbamoylation reactions more rapidly than its 2,6-TDI counterpart. [] This difference in reactivity suggests that while both isomers can potentially modify proteins, the 2,4-isomer might exhibit higher reactivity in biological systems.
Q3: Beyond its use in polyurethane production, are there other applications for 2,6-TDI?
A3: 2,6-TDI can be used to synthesize liquid crystalline bis[urethane]s. [] By reacting (S)-2-methylbutyl 4-[4-(11-hydroxyundecyloxy)benzylideneamino]cinnamate with 2,6-TDI, a bis[urethane] is formed. [] While this specific bis[urethane] doesn't exhibit a liquid crystal phase, its synthesis highlights the potential of 2,6-TDI in developing advanced materials with unique properties.
Q4: What are the key considerations for safely handling and using 2,6-TDI?
A4: 2,6-TDI, like other diisocyanates, is a respiratory sensitizer and can cause allergic reactions. Strict safety measures should be in place when handling this compound. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and implementing engineering controls to minimize exposure.
Q5: What analytical techniques are commonly employed to detect and quantify 2,6-TDI?
A5: Electrospray mass spectrometry (MS) is a powerful technique used to identify and characterize 2,6-TDI adducts, such as the bis(S-glutathionyl)-TDI. [] This technique helps monitor the formation and breakdown of these adducts, providing valuable insights into the reactivity of 2,6-TDI in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)

![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)








![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

